
1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16196 g/mol It is characterized by the presence of a pyridine ring substituted with hydroxy and methoxy groups, and an ethanone moiety
Preparation Methods
The synthesis of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-6-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Scientific Research Applications
1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a ligand in coordination chemistry.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the pyridine ring can form hydrogen bonds with target molecules, while the ethanone moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 1-(3-Hydroxy-6-methoxypyridin-2-YL)ethan-1-one include:
1-(3-Hydroxy-5-methylpyridin-2-yl)ethanone: Differing by the position and type of substituents on the pyridine ring.
1-(3-Hydroxy-4-methoxypyridin-2-yl)ethanone: Another isomer with different substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
1-(3-hydroxy-6-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H9NO3/c1-5(10)8-6(11)3-4-7(9-8)12-2/h3-4,11H,1-2H3 |
InChI Key |
WZXMHLFLZSKEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


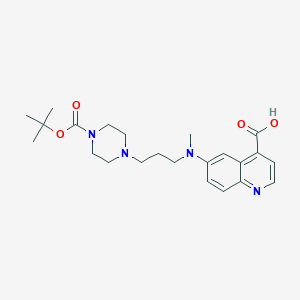
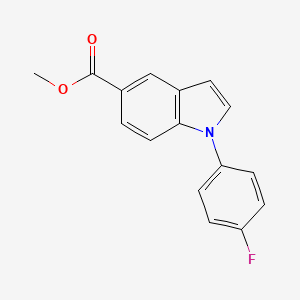
![2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)
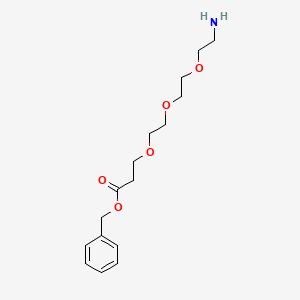
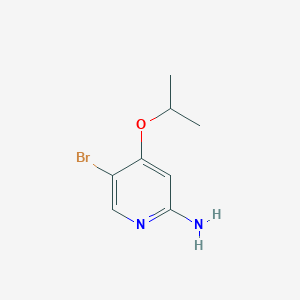

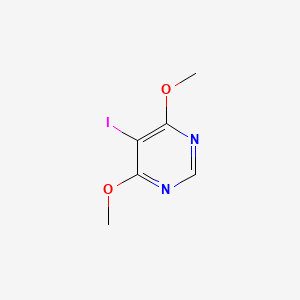
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B13919951.png)


![[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide](/img/structure/B13919968.png)
![3-(5,7-Diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid](/img/structure/B13919970.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13919976.png)
